N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline moiety and a trifluoromethyl benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using suitable reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The trifluoromethyl benzamide group is then introduced through a nucleophilic substitution reaction, where the trifluoromethyl benzoyl chloride reacts with the tetrahydroquinoline derivative in the presence of a base like triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions are typically carried out using bases like triethylamine.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Reduction products such as tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide has shown potential as a biological probe in studying enzyme mechanisms and receptor interactions. Its ability to bind to specific molecular targets makes it useful in biochemical assays.
Medicine: This compound has been investigated for its pharmacological properties, including its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure and reactivity profile make it a candidate for drug development and therapeutic applications.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to receptors and enzymes, leading to modulation of biological pathways. The tetrahydroquinoline core provides structural rigidity, ensuring selective binding and activity.
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors involved in signal transduction and cellular responses.
Pathways: Modulation of biochemical pathways related to inflammation, microbial resistance, and cancer progression.
Comparison with Similar Compounds
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycine: A related compound with a sulfonyl group instead of the trifluoromethyl group.
4-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]butanoic acid: A compound with an oxybutanoic acid group attached to the tetrahydroquinoline core.
Uniqueness: N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This feature distinguishes it from other tetrahydroquinoline derivatives and makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)13-4-2-1-3-12(13)16(24)21-11-6-7-14-10(9-11)5-8-15(23)22-14/h1-4,6-7,9H,5,8H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEOLRYGPNLGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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